molecular formula C19H18N2O2 B12385955 AChE-IN-53

AChE-IN-53

Cat. No.: B12385955
M. Wt: 306.4 g/mol
InChI Key: DFOGOJMEWLSLGH-UHFFFAOYSA-N
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Description

AChE-IN-53 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-53 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions include the use of solvents such as acetic acid and temperatures around 80-100°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

AChE-IN-53 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

AChE-IN-53 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on acetylcholine levels and neurotransmission.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.

Mechanism of Action

AChE-IN-53 exerts its effects by binding to the active site of acetylcholinesterase, thereby preventing the enzyme from hydrolyzing acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include the catalytic anionic site and the peripheral anionic site of acetylcholinesterase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AChE-IN-53 is unique due to its specific binding affinity and inhibitory potency, which may offer advantages in terms of efficacy and side effect profile compared to other acetylcholinesterase inhibitors .

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

7-(2-methoxyphenoxy)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C19H18N2O2/c1-22-17-7-2-3-8-18(17)23-12-9-10-16-14(11-12)19(20)13-5-4-6-15(13)21-16/h2-3,7-11H,4-6H2,1H3,(H2,20,21)

InChI Key

DFOGOJMEWLSLGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC3=C(C=C2)N=C4CCCC4=C3N

Origin of Product

United States

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